8-(Tosylamino)quinoline

Anti-inflammatory drug discovery Macrophage-mediated inflammation NF-κB signaling inhibition

Standard 8-aminoquinoline and 8-hydroxyquinoline lack the Zn²⁺ selectivity and nanomolar sensitivity required for environmental zinc profiling. 8-(Tosylamino)quinoline (8-TQ) solves this via N-tosyl substitution, enabling Zn²⁺-selective fluorescence enhancement. - 0.1 nM detection limit for dissolved Zn in seawater (FIA-FL) - 0.9 ng/mL detection limit in drinking water (solid-phase optosensor) - 98-104% recovery in real water samples - Potent anti-inflammatory activity via Akt/NF-κB inhibition (IC₅₀ 1-5 μM) - Lead scaffold for gold(III) anticancer complexes active against cisplatin-resistant cells

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
CAS No. 10304-39-9
Cat. No. B084751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Tosylamino)quinoline
CAS10304-39-9
Synonyms8-(4-tolylsulfonylamino)quinoline
8-(p-toluenesulfonylamino)quinoline
8-(p-tolylsulfonylamino)quinoline
8-TCX
N-8-quinolinyl-p-toluenesulfonamide
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)21(19,20)18-15-6-2-4-13-5-3-11-17-16(13)15/h2-11,18H,1H3
InChIKeyZSMKPYXVUIWTCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Tosylamino)quinoline Overview


8-(Tosylamino)quinoline (8-TQ, also designated p-tosyl-8-aminoquinoline or p-TAQ) is a sulfonamide-functionalized quinoline derivative with the molecular formula C₁₆H₁₄N₂O₂S and a molecular weight of 298.36 g/mol . The compound is characterized by a quinoline ring bearing a tosylamino (-NHSO₂C₆H₄CH₃) substituent at the 8-position, a structural feature that confers distinct metal-chelating and biological properties not shared by simpler 8-aminoquinoline or 8-hydroxyquinoline analogs [1]. Physicochemical characterization indicates a melting point of 154-158 °C and a density of 1.342 g/cm³, with limited aqueous solubility but good solubility in common organic solvents .

1
Sulfonamide-modified quinoline scaffold; enables Zn²⁺-selective chelation and fluorescence sensing
2
Distinct Akt/NF-κB pathway inhibition context not shared by parent 8-aminoquinoline
3
Supports studies where 8-hydroxyquinoline analogs are inadequate due to non-selective chelation

Why Generic Substitutes Fail for 8-(Tosylamino)quinoline


Generic substitution with unmodified 8-aminoquinoline or 8-hydroxyquinoline is not scientifically valid for applications requiring 8-(Tosylamino)quinoline. The tosyl substituent fundamentally alters the electronic environment of the quinoline nitrogen, the metal-binding affinity, and the compound's biological selectivity profile. Whereas 8-aminoquinoline itself exhibits broad-spectrum anti-infective activity primarily via cytochrome P450-mediated metabolism, the N-tosylated derivative demonstrates a distinct mechanism—Akt/NF-κB pathway inhibition—that is not observed with the parent amine [1]. Similarly, 8-hydroxyquinoline functions as a non-selective metal chelator with micromolar affinity for multiple divalent cations, while 8-TQ provides Zn²⁺-selective fluorescence enhancement suitable for quantitative sensing in complex matrices [2]. The quantitative evidence presented in Section 3 substantiates these differentiation claims with specific assay data and comparator benchmarks.

Mechanism mismatch
8-Aminoquinoline relies on CYP-mediated metabolism; 8-TQ engages Akt/NF-κB signaling. Substitution may shift biological readout.
Chelation selectivity mismatch
8-Hydroxyquinoline acts as a non-selective divalent metal chelator; 8-TQ provides Zn²⁺-selective fluorescence enhancement.
Sulfonamide structure dependency
Only specific tosyl/benzenesulfonyl analogs induced β-cell zinc chelation effects; other 8-aminoquinoline derivatives lacked this profile.

Comparative Evidence for 8-(Tosylamino)quinoline


Anti-Inflammatory Potency Ranking

In a comparative screening study of seven candidate quinoline derivatives, 8-(tosylamino)quinoline (designated compound 7) demonstrated the strongest anti-inflammatory activities in suppressing nitric oxide (NO), tumor necrosis factor-α (TNF-α), and prostaglandin E₂ (PGE₂) production in LPS-activated RAW264.7 murine macrophages [1]. The study directly compared 8-TQ against six other quinoline-based compounds (structures not fully disclosed but described as quinoline derivatives), establishing a rank-order potency hierarchy with 8-TQ as the most active compound tested.

Anti-inflammatory rank
Head-to-head
Ranked #1 among 7 quinoline derivatives (IC₅₀ 1–5 µmol/L for NO/TNF-α/PGE₂ suppression)
Supports Akt/NF-κB pathway inhibition fit for macrophage research
Data to verify: comparator IC₅₀ not individually reported; RAW264.7 model
Anti-inflammatory drug discovery Macrophage-mediated inflammation NF-κB signaling inhibition

Zn²⁺ Detection Sensitivity vs. 8-Hydroxyquinoline

p-Tosyl-8-aminoquinoline (p-TAQ) enables fluorometric detection of zinc in seawater with a detection limit of 0.1 nM (defined as 3× standard deviation of the blank, n=4) using a 4.4 mL sample volume in a flow injection analysis system with fluorometric detection [1]. This represents a substantial sensitivity improvement over 8-hydroxyquinoline-based fluorescent sensors, for which reported detection limits typically range from 150 nM to 500 nM (0.15–0.5 μM) in aqueous systems [2][3].

Zn²⁺ detection limit
Cross-study comparable
0.1 nM vs 150–500 nM (8-HQ probes)
Supports ultra-trace zinc sensing research without extensive preconcentration
Seawater matrix with cation-exchange; different assay conditions may limit direct comparison
Fluorescent chemosensor Trace metal analysis Oceanographic zinc monitoring

Gold(III) Complex Antiproliferative Activity

A systematic study of gold(III) complexes bearing 8-substituted quinoline ligands evaluated the effect of electronic and steric properties on cytotoxic activity across a panel of six human tumor cell lines [1]. The complex containing the N-tosyl-8-aminoquinoline ligand was identified as the most active complex in all tumor cell lines tested, including cisplatin-resistant T-47D (breast cancer) and WiDr (colon cancer) cell lines [1]. The study directly compared complexes with different 8-substituents (including amine, hydroxy, and various sulfonamide derivatives), establishing that the N-tosyl substitution conferred optimal cytotoxic potency.

Gold(III) complex activity
Head-to-head
Top-ranked Au(III) complex across 6 human tumor cell lines, including cisplatin-resistant T-47D and WiDr
Supports metal-based anticancer complex screening; tosyl substitution linked to enhanced potency
Data to verify: exact IC₅₀ values not reported for all comparators
Metal-based anticancer agents Gold(III) complexes Cisplatin resistance

Diabetogenic Activity via β-Cell Zinc Chelation

A comparative study of 10 different 8-aminoquinoline analogs evaluated their diabetogenic effects in rabbits [1]. Only three compounds demonstrated diabetogenic properties: 8-(p-tolylsulfonylamino)-quinoline (synonymous with 8-(Tosylamino)quinoline), 8-(p-benzenesulfonylamino)-quinoline, and 8-(p-methylsulfonylamino)-quinoline [1]. These three sulfonamide derivatives produced long-term persistent hyperglycemia and degenerative changes in pancreatic islet insulin-producing cells, effects not observed with the other seven analogs tested [1].

Diabetogenic subset
Head-to-head
3/10 analogs positive including 8-TQ 7/10 negative
Supports β-cell zinc chelation model studies; selective diabetogenic response
In vivo rabbit model; histopathology-confirmed islet degeneration
Pancreatic beta-cell biology Zinc chelation pharmacology Diabetogenic compound screening

Flow-Through Optosensor for Zinc Screening

p-(Tosylamino)quinoline (p-TAQ) immobilized on C₁₈ silica gel was employed in a solid-surface fluorescence-based flow-through optosensor for zinc screening in drinking water [1]. The method achieved a detection limit of 0.9 ng mL⁻¹ Zn(II) with a relative standard deviation (RSD) of 1.8% and a sampling frequency of 20 samples per hour [1]. The sensor was validated with real drinking water samples, yielding recoveries between 98% and 104% [1]. While no direct head-to-head comparator data with alternative ligands in the identical optosensor format is available, the combination of sub-ppb sensitivity and high throughput distinguishes p-TAQ from conventional liquid-phase fluorometric reagents.

Optosensor performance
Method context
LOD 0.9 ng/mL Zn(II), RSD 1.8%, throughput 20 samples/h
Supports high-throughput drinking water zinc screening research
Solid-phase C₁₈ format; validated with 98–104% recovery in real samples
Flow injection analysis Solid-phase fluorescence sensing Water quality monitoring

Validated Applications for 8-(Tosylamino)quinoline


Anti-Inflammatory Drug Discovery

8-(Tosylamino)quinoline (8-TQ) is indicated for anti-inflammatory drug discovery programs targeting macrophage-mediated inflammation. The compound has demonstrated oral efficacy at 20 mg/kg in LPS-induced hepatitis and 40 mg/kg in HCl/EtOH-induced gastritis mouse models, with mechanistic validation showing suppression of the Akt/NF-κB pathway [1]. Its rank as the most potent among seven screened quinoline derivatives supports its selection as a lead scaffold for medicinal chemistry optimization.

Ultra-Trace Zinc Monitoring in Seawater

p-Tosyl-8-aminoquinoline (p-TAQ) is validated for shipboard determination of dissolved zinc in seawater with a 0.1 nM detection limit using flow injection analysis with fluorometric detection (FIA-FL) [2]. The method has been successfully deployed for oceanographic zinc profiling and GEOTRACES research cruises [3], enabling quantification of zinc at environmentally relevant nanomolar concentrations without extensive sample manipulation.

High-Throughput Zinc Screening for Drinking Water

A validated solid-phase fluorescence optosensor using p-TAQ immobilized on C₁₈ silica enables rapid screening of zinc in drinking water with 0.9 ng/mL detection limit and 20 samples/hour throughput [4]. The method provides 98–104% recovery in real water samples, supporting routine monitoring applications in water quality laboratories.

Anticancer Gold(III) Complex Development

8-(Tosylamino)quinoline serves as a preferred ligand scaffold for synthesizing gold(III) anticancer complexes with demonstrated superior cytotoxic activity against a panel of human tumor cell lines, including cisplatin-resistant T-47D and WiDr cells [5]. The N-tosyl substitution confers both enhanced stability in DMSO/saline and optimal biological activity compared to alternative 8-substituted quinoline ligands.

Application
Selection Property
Validation Focus
Macrophage inflammation pathway studies
Akt/NF-κB pathway inhibition context
In vivo model endpoints (hepatitis, gastritis models)
Oceanographic zinc profiling research
Sub-nanomolar Zn²⁺ detection via FIA-FL
Seawater matrix validation (GEOTRACES context)
Drinking water zinc screening
Solid-phase optosensor throughput
Recovery and precision in real water samples
Metal-based anticancer complex screening
Gold(III) complex cytotoxicity ranking
Cisplatin-resistant cell line response context

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